![molecular formula C12H18N2O2 B7868002 N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868002.png)
N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a benzo[1,4]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine typically involves multiple steps. One common method starts with the preparation of the benzo[1,4]dioxin ring, followed by the introduction of the ethane-1,2-diamine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the compound’s structure, affecting its reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and cellular processes.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-isopropyl-ethane-1,2-diamine
- N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-ethyl-ethane-1,2-diamine
Uniqueness
N1-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N1-methyl-ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzo[1,4]dioxin ring system and ethane-1,2-diamine moiety make it particularly versatile for various applications, setting it apart from similar compounds.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14(5-4-13)9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8H,4-7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABETVKYOITZDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
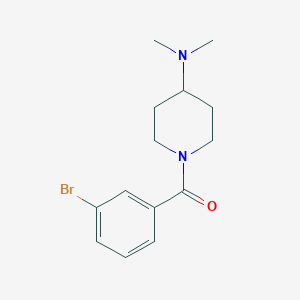
![3-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B7867941.png)

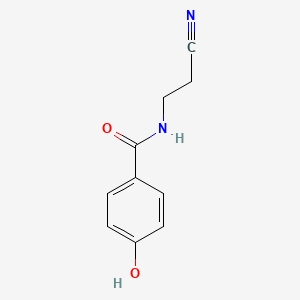
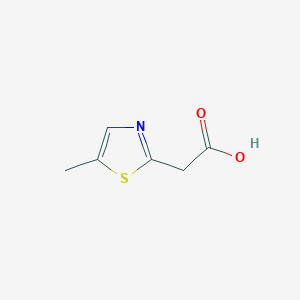


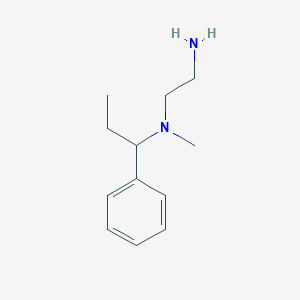
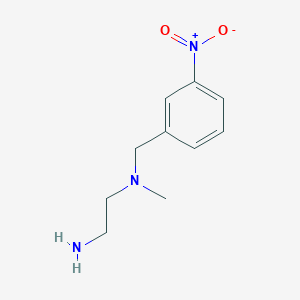
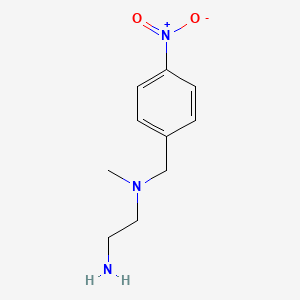
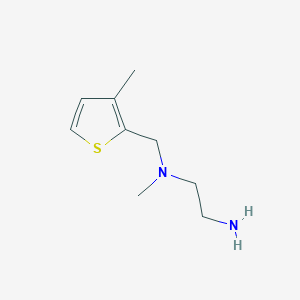
![N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7867996.png)
![2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7868005.png)

